molecular formula C10H18ClNO2 B1476992 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097995-47-4

2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476992
CAS No.: 2097995-47-4
M. Wt: 219.71 g/mol
InChI Key: ZEMYJAQMANWJJN-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of such compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical structure and synthesis of derivatives similar to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one have been extensively studied, highlighting their significance in medicinal chemistry. For instance, derivatives of piperidine, including those related to the compound , have been explored for their pharmacological properties. This includes a focus on their synthesis methods and potential applications in drug development, demonstrating the compound's relevance in creating therapeutic agents (R. Vardanyan, 2018). Additionally, NMR characteristics and conformational analysis of related compounds provide insights into their molecular structure and potential interactions, crucial for designing drugs with specific biological targets (Zheng Jin-hong, 2011).

Antibacterial and Antimalarial Activity

Research has demonstrated the antibacterial and antimalarial potential of piperidine-mediated synthesized compounds. For instance, n-heterocyclic chalcones derived from piperidine have shown significant antimicrobial activities, indicating the utility of such compounds in combating bacterial infections (P. Venkatesan & S. Sumathi, 2009). Moreover, piperazine and pyrrolidine derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum, offering a pathway for new antimalarial agents (A. Mendoza et al., 2011).

Crystal Structure and Molecular Interactions

The crystal structure of compounds closely related to this compound has been determined, providing insights into their molecular interactions and stability. These structural analyses are fundamental for understanding the chemical and physical properties of such compounds, essential for their potential application in various scientific and pharmaceutical fields (Y. Yan & L. Khoo, 2005).

Drug Design and Synthesis

The compound and its derivatives have been implicated in the design and synthesis of drugs targeting specific receptors or biological pathways. For example, the synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one demonstrates the application of cyclic sulfates in drug synthesis, focusing on compounds with potential as ligands for α1-adrenoreceptors (K. Kulig et al., 2009). This highlights the compound's role in developing therapeutics with specific pharmacological effects.

Properties

IUPAC Name

2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-4-9(6-12)8(2)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYJAQMANWJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C(C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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